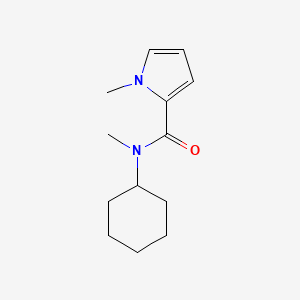![molecular formula C14H17NO2 B7507281 N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7507281.png)
N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide, also known as 2C-B or Nexus, is a psychoactive substance that belongs to the phenethylamine class of drugs. It was first synthesized in 1974 by Alexander Shulgin, who described its effects as being similar to those of MDMA and LSD. Since then, it has gained popularity as a recreational drug, but it has also been studied for its potential therapeutic applications.
Mécanisme D'action
N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It also has affinity for the dopamine D2 receptor, which is involved in reward and motivation. The exact mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide is not fully understood, but it is thought to modulate the activity of these receptors in a way that produces its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are similar to those of other psychedelics, such as LSD and psilocybin. However, the effects of N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide are generally milder and shorter-lasting than those of other psychedelics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of studying N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide in lab experiments include its relatively low toxicity and its potential therapeutic applications. However, there are also limitations to studying N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide, including the fact that it is a controlled substance in many countries, which makes it difficult to obtain for research purposes. Additionally, there is still much that is not known about the long-term effects of N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide on the brain and body, which makes it difficult to fully understand its potential therapeutic applications.
Orientations Futures
There are many potential future directions for research on N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide. One area of interest is its potential use in the treatment of anxiety and depression, as well as other psychiatric disorders. Another area of interest is its potential use as a tool for understanding the neural mechanisms underlying perception, cognition, and emotion. Additionally, there is still much that is not known about the pharmacology and toxicology of N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide, which makes it an important area for future research.
Méthodes De Synthèse
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with 2-methylpropanoyl chloride to produce N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methylpropanamide, which is then reduced to N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide, or N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide.
Applications De Recherche Scientifique
N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. A study published in the Journal of Psychopharmacology found that N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide had a significant antidepressant effect in rats, and that this effect was mediated by the serotonin 5-HT2A receptor. Another study published in the Journal of Psychopharmacology found that N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide had anxiolytic effects in rats, and that these effects were also mediated by the 5-HT2A receptor.
Propriétés
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9(2)14(16)15-10(3)13-8-11-6-4-5-7-12(11)17-13/h4-10H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDZTOXMSWCDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


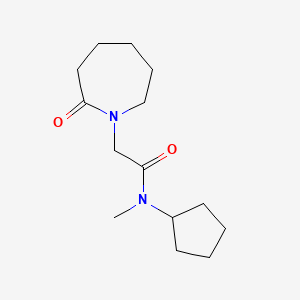
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)
![Furan-2-yl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7507229.png)
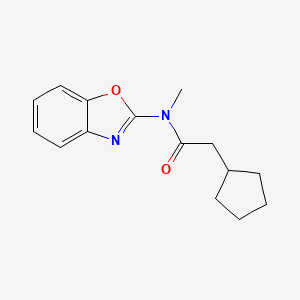

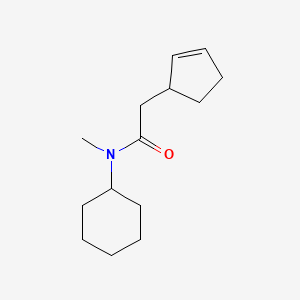
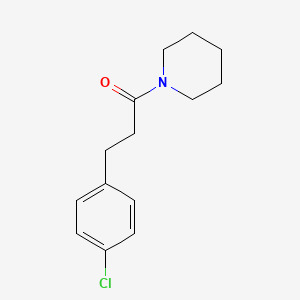
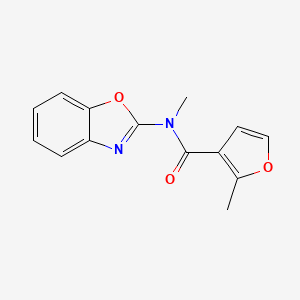
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)
![4-Methyl-2-[(4-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7507284.png)
